2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione
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Overview
Description
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isopropoxy groups at the 2 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the ketone groups, followed by nucleophilic substitution to add the isopropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxylated anthracenes, and substituted anthracenes .
Scientific Research Applications
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and leading to cleavage upon irradiation with UV light. This property is particularly useful in photodynamic therapy for cancer treatment . The molecular pathways involved include the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in similar applications as 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE.
Uniqueness
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of isopropoxy groups enhances its solubility and modifies its electronic properties, making it suitable for specialized applications in photonics and medicinal chemistry .
Properties
CAS No. |
91854-17-0 |
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Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,6-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O4/c1-11(2)23-13-5-7-15-17(9-13)19(21)16-8-6-14(24-12(3)4)10-18(16)20(15)22/h5-12H,1-4H3 |
InChI Key |
QUBKBLSMTJQPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(C)C |
Origin of Product |
United States |
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